![molecular formula C24H19FN2O5S B2652513 2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 866729-76-2](/img/structure/B2652513.png)
2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the fluorophenyl and methoxyphenyl groups could potentially influence its solubility and reactivity .Scientific Research Applications
Anti-HIV Activity
The compound’s structure suggests potential antiviral properties. Researchers have synthesized and screened derivatives of this compound for their anti-HIV activity against both HIV-1 (IIIB) and HIV-2 (ROD) strains. These investigations aim to identify novel therapeutic agents that could inhibit viral replication in acutely infected cells .
Multistep Synthesis
The compound’s complex structure makes it an interesting candidate for multistep synthesis. Chemists can explore various synthetic routes to obtain this compound, involving steps such as nitration, conversion from nitro to amine, and bromination. Understanding these synthetic pathways contributes to the broader field of organic chemistry .
Medicinal Chemistry
Given its structural features, this compound may serve as a scaffold for designing new drugs. Medicinal chemists can modify its functional groups to enhance bioactivity, optimize pharmacokinetics, and improve selectivity. Potential applications include targeting specific disease pathways or receptors .
Biological Assays
Researchers can evaluate the compound’s effects on biological systems. In vitro assays can assess its interactions with enzymes, receptors, or cellular components. Additionally, animal studies can provide insights into its pharmacological properties, toxicity, and potential therapeutic applications .
Photophysical Properties
Exploring the compound’s photophysical properties—such as fluorescence, phosphorescence, or photochemical reactivity—can lead to applications in materials science, optoelectronics, or imaging. Researchers investigate its behavior under different light conditions and its potential as a fluorescent probe or sensor .
Computational Chemistry
Computational methods, including molecular modeling and quantum calculations, can predict the compound’s energetics, stability, and reactivity. Researchers use these insights to guide experimental design, optimize synthesis, and understand its behavior in various environments .
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with.
properties
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5S/c1-32-21-9-5-3-7-19(21)26-23(28)15-27-14-22(24(29)18-6-2-4-8-20(18)27)33(30,31)17-12-10-16(25)11-13-17/h2-14H,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJHSOKZLVJWBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide |
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